BenchChemオンラインストアへようこそ!

Pretomanid

Clinical Trial XDR-TB Treatment Success Rate

Pretomanid (PA-824) is the only nitroimidazole validated in the 6-month, all-oral BPaL regimen achieving 89% treatment success in MDR/XDR-TB (Nix-TB trial). Its dual mechanism—mycolic acid inhibition and NO-mediated respiratory poisoning—is not replicated by delamanid. Delamanid-resistant isolates often retain susceptibility (MIC 0.031–0.063 mg/L). FDA-approved for XDR-TB and treatment-intolerant MDR-TB. Essential for DST panels. ≥98% HPLC purity.

Molecular Formula C14H12F3N3O5
Molecular Weight 359.26 g/mol
CAS No. 187235-37-6
Cat. No. B1679085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePretomanid
CAS187235-37-6
Synonyms2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
PA 824
PA-824
PA824 cpd
pretomanid
Molecular FormulaC14H12F3N3O5
Molecular Weight359.26 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1
InChIKeyZLHZLMOSPGACSZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pretomanid (PA-824, CAS 187235-37-6): A Nitroimidazole Prodrug for Multidrug-Resistant Tuberculosis


Pretomanid (PA-824) is a bicyclic nitroimidazole prodrug developed for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) [1]. It is approved for use in combination with bedaquiline and linezolid as part of the all-oral, 6-month BPaL regimen, which achieved an 89% treatment success rate in the pivotal Nix-TB clinical trial [2]. Pretomanid requires bioreductive activation by the mycobacterial enzyme Ddn to exert its bactericidal activity against both replicating and hypoxic, non-replicating Mycobacterium tuberculosis [3].

Why In-Class Nitroimidazole Substitution of Pretomanid is Not Feasible Without Rigorous Susceptibility Testing


Pretomanid belongs to the nitroimidazole class, sharing structural and mechanistic similarities with delamanid [1]. However, they are not clinically interchangeable. Cross-resistance is incomplete; certain Mycobacterium tuberculosis isolates resistant to delamanid retain susceptibility to pretomanid, and vice versa, with MIC values for pretomanid in delamanid-resistant strains ranging from 0.031 to 0.063 mg/L [2]. Furthermore, while both drugs inhibit mycolic acid synthesis, pretomanid's distinct activation pathway and generation of reactive nitrogen species under anaerobic conditions confer a unique dual mechanism that is not fully replicated by delamanid [3]. The BPaL regimen's 6-month, 89% treatment success is specifically tied to pretomanid's contribution; substituting it with delamanid in similar regimens has not demonstrated comparable efficacy or a shorter treatment duration [4]. Therefore, procurement decisions cannot assume class-wide equivalence and must be guided by drug susceptibility testing and regimen-specific clinical evidence.

Quantitative Differentiation of Pretomanid: Evidence for Procurement and Scientific Selection


Clinical Efficacy: BPaL Regimen Achieves 89% Treatment Success vs. 34% Historical Control in XDR-TB

In the pivotal Nix-TB trial (NCT02333799), the BPaL regimen containing pretomanid achieved an 89% (95/107) treatment success rate in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB [1]. This compares to a historical success rate of approximately 34% for XDR-TB using standard-of-care regimens lasting 18-24 months [2]. The median time to sputum culture conversion was 8 weeks, and the 24-month relapse rate was near 0% [3].

Clinical Trial XDR-TB Treatment Success Rate

In Vitro Potency: Pretomanid MIC Values in Delamanid-Resistant Isolates

Pretomanid demonstrates preserved in vitro activity against certain delamanid-resistant M. tuberculosis isolates. In a study of MDR-TB clinical isolates, four strains resistant to delamanid showed pretomanid MICs ranging from 0.031 to 0.063 mg/L, indicating retained susceptibility [1]. This finding is clinically significant as it suggests pretomanid may remain a viable option when delamanid resistance is encountered.

In Vitro Drug Resistance MIC

Safety Profile: Comparative Hepatotoxicity Incidence of Pretomanid vs. Delamanid

A systematic review and meta-analysis of 16 trials (4,086 participants) found that pretomanid-containing regimens were associated with a significantly higher incidence of liver enzyme elevations compared to delamanid-containing regimens [1]. Specifically, pretomanid regimens had ALT elevations in 18.9% of patients, AST elevations in 20.3%, and GGT elevations in 12.8%. In contrast, delamanid regimens had very low rates: 0.2% for ALT, 0.7% for AST, and 1.0% for GGT [2].

Hepatotoxicity Safety Meta-analysis

Pharmacokinetic Advantage: Food Effect on Pretomanid Bioavailability

Pretomanid's oral bioavailability is significantly enhanced by food. Administration with a high-fat, high-calorie meal increases the maximum plasma concentration (Cmax) by 76% and the area under the curve (AUC) by 88% compared to the fasted state [1]. This contrasts with delamanid, for which no significant food effect on exposure has been reported, and standard dosing instructions do not mandate food intake [2]. The enhanced bioavailability of pretomanid with food is a key consideration for clinical dosing and therapeutic drug monitoring.

Pharmacokinetics Bioavailability Food Effect

Mechanistic Distinction: DprE2 as a Shared Molecular Target but with Divergent Active Metabolites

While both pretomanid and delamanid target DprE2, a subunit of decaprenylphosphoribose-2'-epimerase involved in cell wall arabinogalactan synthesis [1], they differ in their active metabolites. Pretomanid generates reactive nitrogen species (NO) under anaerobic conditions, which is a key component of its respiratory poisoning mechanism. Delamanid's active intermediate has not been definitively identified, but recent evidence suggests an NAD-delamanid adduct may be responsible for its activity [2]. This distinction in active metabolites may contribute to differences in their resistance profiles and bactericidal activity under varying oxygen tensions.

Mechanism of Action Drug Target Prodrug Activation

Optimal Research and Industrial Application Scenarios for Pretomanid


Clinical Treatment of XDR-TB and MDR-TB Intolerant or Non-Responsive to Standard Therapy

Pretomanid is indicated for use in combination with bedaquiline and linezolid (BPaL) for the treatment of adults with pulmonary XDR-TB or treatment-intolerant or non-responsive MDR-TB [6]. This scenario leverages the high clinical efficacy demonstrated in the Nix-TB trial, where the BPaL regimen achieved an 89% treatment success rate in a 6-month, all-oral regimen, representing a significant improvement over historical outcomes [7].

Research into Novel Anti-TB Drug Combinations Targeting Non-Replicating Persisters

Pretomanid's unique dual mechanism of action—inhibition of mycolic acid synthesis in replicating bacteria and nitric oxide-mediated respiratory poisoning in non-replicating hypoxic conditions [6]—makes it an ideal candidate for inclusion in experimental regimens aimed at shortening treatment duration or eradicating persistent mycobacterial populations. Research applications include in vitro studies using the Wayne model of hypoxia and in vivo murine models of latent TB infection.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Therapeutic Drug Monitoring (TDM)

The significant food effect on pretomanid's bioavailability (76% increase in Cmax, 88% increase in AUC with a high-fat meal) [6] necessitates careful consideration in PK/PD studies and TDM programs. This scenario applies to clinical pharmacology research aimed at optimizing dosing strategies, particularly in populations with variable nutritional status or malabsorption, and in studies exploring drug-drug interactions with CYP3A4 inducers such as rifampin and efavirenz, which reduce pretomanid exposure by 53-66% and 28-35%, respectively [7].

In Vitro Drug Susceptibility Testing (DST) and Resistance Surveillance

Given the incomplete cross-resistance between pretomanid and delamanid [6], pretomanid is an essential component of DST panels for MDR-TB and XDR-TB isolates. The WHO has established critical concentrations of 0.5 mg/L and 2.0 mg/L for pretomanid susceptibility testing [7]. This application is crucial for clinical microbiology laboratories and public health surveillance programs to guide appropriate use and monitor the emergence of resistance, particularly in regions with high delamanid use.

Quote Request

Request a Quote for Pretomanid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.